molecular formula C7H6ClFN2O3 B13682268 Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

Cat. No.: B13682268
M. Wt: 220.58 g/mol
InChI Key: NYDDZUYGSGBQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6ClFN2O3 and a molecular weight of 220.59 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with chlorine, fluorine, and methoxy groups, as well as a carboxylate ester functional group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate typically involves the use of pyrazine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research and development laboratories for various applications. The production process involves precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrazine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while ester hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Methyl 6-Chloro-3-fluoro-5-methoxypyrazine-2-carboxylate can be compared with other similar compounds, such as:

The presence of chlorine, fluorine, and methoxy groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

Molecular Formula

C7H6ClFN2O3

Molecular Weight

220.58 g/mol

IUPAC Name

methyl 6-chloro-3-fluoro-5-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H6ClFN2O3/c1-13-6-4(8)10-3(5(9)11-6)7(12)14-2/h1-2H3

InChI Key

NYDDZUYGSGBQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(N=C1Cl)C(=O)OC)F

Origin of Product

United States

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